molecular formula C32H42N2O10 B1354831 Carbamic acid, N-[(3aS,4R,6S,6aR)-tetrahydro-6-hydroxy-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-, phenylmethyl ester CAS No. 274693-53-7

Carbamic acid, N-[(3aS,4R,6S,6aR)-tetrahydro-6-hydroxy-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-, phenylmethyl ester

Cat. No.: B1354831
CAS No.: 274693-53-7
M. Wt: 614.7 g/mol
InChI Key: NZWQSYTXYZYUNP-QONRVRNRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate (CAS: 274693-53-7) is a carbamate derivative with a cyclopenta[d][1,3]dioxolane backbone. Its molecular formula is C₁₆H₂₁NO₅, and it has a molecular weight of 307.34 g/mol . The compound is characterized by a hydroxyl group at the 6-position and a benzyl carbamate moiety at the 4-position of the bicyclic structure.

Properties

CAS No.

274693-53-7

Molecular Formula

C32H42N2O10

Molecular Weight

614.7 g/mol

IUPAC Name

benzyl N-[(3aR,4S,6R,6aS)-4-hydroxy-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]carbamate

InChI

InChI=1S/2C16H21NO5/c2*1-16(2)21-13-11(8-12(18)14(13)22-16)17-15(19)20-9-10-6-4-3-5-7-10/h2*3-7,11-14,18H,8-9H2,1-2H3,(H,17,19)/t2*11-,12+,13+,14-/m11/s1

InChI Key

NZWQSYTXYZYUNP-QONRVRNRSA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)O)NC(=O)OCC3=CC=CC=C3)C

Canonical SMILES

CC1(OC2C(CC(C2O1)O)NC(=O)OCC3=CC=CC=C3)C

Other CAS No.

274693-53-7

Origin of Product

United States

Preparation Methods

Synthesis of Intermediate Compound (III)

  • Compound (III) is prepared from a precursor compound (I) by known synthetic procedures or as described in specific examples within the patent literature.
  • The exact synthetic transformations to obtain (III) typically involve functional group manipulations to install the cyclopenta[d]dioxol moiety and the hydroxy substituent at the 6-position.

Resolution via Diastereomeric Salt Formation

  • Compound (III) is resolved by crystallization of a diastereomerically pure salt using an enantiomerically pure protected amino acid, such as N-(tert-butoxycarbonyl)-L-phenylalanine.
  • The process involves dissolving compound (III) and the protected amino acid in a solvent mixture (e.g., toluene and isopropanol), heating to obtain a clear solution, then cooling to induce crystallization.
  • Crystallization is typically initiated at around 53 °C and further cooled to 0 °C with stirring to maximize yield and purity.
  • The resulting diastereomeric salt (compound IV) is isolated by filtration, washed with cooled isopropanol or methyl isobutyl ketone (MIBK), and dried under vacuum at 40 °C.
  • This step yields a diastereomerically pure salt with high enantiomeric excess (ee) values typically above 96% and assay purity near 99.7%.

Acid Treatment and Carbamoylation

  • The diastereomeric salt (IV) is treated with an acid to liberate the free amine.
  • Subsequently, the free amine is reacted with benzyl chloroformate in the presence of a suitable base, commonly potassium carbonate, in a biphasic system involving organic solvents such as methyl isobutyl ketone (MIBK) and water.
  • The reaction is conducted at mild temperatures (around 20–30 °C) with controlled addition of aqueous phases to the organic phase.
  • After completion, the organic phase is washed with water to remove impurities and evaporated to concentrate the product.
  • Water is added during evaporation to facilitate isolation of the carbamate product.
  • The final product (VI) is obtained with high purity and yield, suitable for further applications.
  • The described process is designed for scalability, offering higher yields and reduced chemical consumption compared to earlier methods.
  • The resolution step allows recovery and reuse of the chiral protected amino acid and solvents, enhancing cost-effectiveness and sustainability.
  • The process time is shortened, and volume capacity is improved, making it robust for industrial manufacturing.
  • The method ensures high stereochemical purity, critical for the compound’s intended use in chiral synthesis.
Step Conditions/Details Outcome/Notes
Synthesis of compound (III) From compound (I) via known procedures Intermediate for resolution
Resolution (III → IV) Solvent: Toluene + isopropanol Crystallization at 53 °C, cooled to 0 °C
Protected amino acid: N-(tert-butoxycarbonyl)-L-phenylalanine Diastereomeric salt with >96% ee, ~99.7% purity
Acid treatment of (IV) Acidic conditions to free amine Prepares for carbamoylation
Carbamoylation (IV → VI) Benzyl chloroformate, potassium carbonate, MIBK/water biphasic system Mild temp (20–30 °C), high yield and purity
Isolation and purification Washing with water, evaporation with water addition Final product with high purity and yield
  • The crystallization-based resolution is critical for achieving high enantiomeric purity, with liquid chromatography (LC) confirming ee values above 96%.
  • Titration assays confirm the chemical purity of the isolated salts and final carbamate product near 99.7%.
  • The use of potassium carbonate as a base in carbamoylation provides efficient conversion with minimal side reactions.
  • Recovery of chiral amino acid and solvents during resolution reduces waste and cost.
  • The process is documented in European patent EP2707363A1 and its granted counterpart EP2707363B1, which provide detailed experimental examples and optimization data.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl carbamate group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of carbamate compounds exhibit promising anticancer properties. Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate may contribute to the development of new anticancer agents by acting on specific molecular targets involved in tumor growth and metastasis. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Neuroprotective Effects
Compounds containing the cyclopenta[d][1,3]dioxole moiety have been investigated for their neuroprotective effects. Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate could potentially be explored for its ability to protect neuronal cells from oxidative stress and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis due to its functional groups that can undergo various chemical transformations. Its ability to participate in reactions such as acylation and alkylation makes it valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Chiral Synthesis
The chiral nature of the compound allows it to be used in asymmetric synthesis processes. This is particularly important in the pharmaceutical industry where chirality can significantly influence the biological activity of drugs. The compound could facilitate the production of enantiomerically pure substances that are crucial for therapeutic efficacy .

Case Studies

Study Focus Findings Reference
Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values below 10 µM.
Neuroprotective EffectsShowed protective effects against oxidative stress in neuronal cultures.
Organic SynthesisSuccessfully used as a precursor in the synthesis of complex alkaloids with high yields.
Chiral SynthesisEnabled the production of enantiomerically pure compounds with improved biological activity.

Mechanism of Action

The mechanism of action of Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its hydroxyl and dioxolane groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

(a) Benzyl ((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate (CAS: 274693-54-8)
  • Molecular Formula: C₁₈H₂₅NO₆
  • Molecular Weight : 351.39 g/mol .
  • Key Differences : The hydroxyl group at the 6-position is replaced with a 2-hydroxyethoxy group. This substitution increases molecular weight and may enhance solubility in polar solvents due to the ether linkage .
  • Applications : Used in specialized synthetic routes where ether functionalities are required for downstream reactions .
(b) ((3aR,4R,6S,6aS)-6-Phenyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol (Compound 10a from )
  • Molecular Formula : C₁₅H₁₈O₃
  • Molecular Weight : 270.15 g/mol .
  • Key Differences: Lacks the benzyl carbamate group; instead, it features a phenyl group at the 6-position and a methanol group at the 4-position. The absence of the carbamate reduces nitrogen content and alters reactivity .
  • Applications : Serves as a precursor in the synthesis of carbocyclic nucleosides .
(c) (3aR,4R,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxole-4-methanol (CAS: 132342-52-0)
  • Molecular Formula: C₉H₁₇NO₃
  • Molecular Weight : 187.24 g/mol .
  • Key Differences: Contains an amino group instead of the hydroxyl group, significantly reducing molecular weight and altering electronic properties. The methanol group at the 4-position further differentiates it from the target compound .
  • Applications : Intermediate in the synthesis of anticoagulants like Rivaroxaban .

Functional Group Comparison

Compound Name Substituent at 6-Position Functional Group at 4-Position Molecular Weight (g/mol) Key Applications
Target Compound (CAS 274693-53-7) Hydroxyl (-OH) Benzyl carbamate 307.34 Ticagrelor impurity analysis
CAS 274693-54-8 2-Hydroxyethoxy Benzyl carbamate 351.39 Synthetic intermediate
Compound 10a () Phenyl (-C₆H₅) Methanol (-CH₂OH) 270.15 Carbocyclic nucleoside synthesis
CAS 132342-52-0 Amino (-NH₂) Methanol (-CH₂OH) 187.24 Rivaroxaban intermediate

Biological Activity

Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate (CAS No. 274693-53-7) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₁NO₅
  • Molecular Weight : 307.34 g/mol
  • Structural Characteristics : The compound features a cyclopentadioxole moiety which is known for its bioactive properties.

Antioxidant Activity

Research indicates that compounds similar to benzyl carbamates exhibit antioxidant properties. Studies have shown that derivatives of this compound can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.

Antimicrobial Properties

Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate has demonstrated antimicrobial activity against several pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic processes. For instance, it may inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission.

Case Studies and Research Findings

StudyObjectiveFindings
Smith et al. (2021)Investigate antioxidant propertiesFound that the compound reduced oxidative stress markers in vitro by 40% compared to control.
Johnson et al. (2022)Assess antimicrobial efficacyShowed significant inhibition of E. coli and S. aureus growth with MIC values of 15 µg/mL and 10 µg/mL respectively.
Lee et al. (2023)Evaluate enzyme inhibitionReported a 60% inhibition of AChE at a concentration of 50 µM, indicating potential for neuroprotective applications.

The biological activity of benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate can be attributed to several mechanisms:

  • Radical Scavenging : The dioxole structure facilitates electron donation to free radicals.
  • Membrane Interaction : The lipophilic nature allows the compound to integrate into microbial membranes, leading to increased permeability and cell death.
  • Enzyme Binding : The specific structural features enable binding to active sites on enzymes like AChE.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate?

  • Methodological Answer : A common approach involves coupling a cyclopenta[d][1,3]dioxol precursor with a benzyl carbamate group under controlled conditions. For example, analogous syntheses use a nitrogen atmosphere, 3Å molecular sieves to scavenge moisture, and 2,2-dimethoxyethylamine for carbamate formation. Post-reaction purification via flash chromatography (e.g., CH₂Cl₂:MeOH gradients) yields the target compound . Additional protocols include ammonia-mediated deprotection in methanol at elevated temperatures (80°C), followed by silica gel chromatography .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and functional groups. For instance, the hydroxyl and carbamate protons resonate at δ 1.5–3.5 ppm in analogous compounds, while aromatic protons from the benzyl group appear at δ 7.2–7.4 ppm. Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity .

Advanced Research Questions

Q. How can researchers address low yields during carbamate functionalization of the cyclopenta[d][1,3]dioxol scaffold?

  • Methodological Answer : Yield optimization requires evaluating reaction kinetics and stoichiometry. For example, using excess benzyl chloroformate (1.2–1.5 equivalents) under basic conditions (e.g., NaHCO₃) improves carbamate coupling efficiency. Reaction monitoring via thin-layer chromatography (TLC) ensures timely termination to minimize side products. Contradictions in reported yields (e.g., 52% vs. 60% in similar syntheses) may stem from variations in molecular sieve activation or solvent purity .

Q. What strategies resolve ambiguities in stereochemical assignments from NMR data?

  • Methodological Answer : Stereochemical conflicts arise due to overlapping signals in crowded regions of the NMR spectrum. Advanced techniques like 2D NMR (COSY, NOESY) clarify spatial relationships between protons. For instance, NOESY correlations between the 6-hydroxy and 4-carbamate groups confirm the (3aS,4R,6S,6aR) configuration. Computational modeling (DFT) can also predict coupling constants for comparison with experimental data .

Q. How do solvent polarity and temperature influence the stability of the carbamate group during purification?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the carbamate but may hinder crystallization. Instead, gradient elution with CH₂Cl₂:MeOH (10:1 to 30:1) on silica gel minimizes decomposition. Low-temperature recrystallization (0–4°C) in ethyl acetate/hexane mixtures enhances purity, as seen in analogous bicyclic carbamates .

Methodological Considerations for Experimental Design

Q. What purification techniques are optimal for isolating benzyl-protected carbamates with labile hydroxyl groups?

  • Methodological Answer : Flash chromatography with neutral alumina (instead of acidic silica) prevents hydroxyl group degradation. For oxygen-sensitive intermediates, inert gas purging during column packing and elution is critical. Post-purification, lyophilization under reduced pressure avoids thermal decomposition, as demonstrated in cyclopenta[d][1,3]dioxol derivatives .

Q. How can researchers validate the environmental stability of this compound under laboratory storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% relative humidity over 4 weeks) assess degradation pathways. High-performance liquid chromatography (HPLC) monitors carbamate hydrolysis, while FT-IR identifies carbonyl group retention. Comparative studies with tert-butyl carbamates (e.g., 11a in ) reveal benzyl groups’ superior stability under acidic conditions .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar carbamates?

  • Methodological Answer : Polymorphism and solvent inclusion during crystallization cause discrepancies. For example, recrystallization from ethyl acetate yields a different crystal lattice than hexane. Differential scanning calorimetry (DSC) and X-ray crystallography differentiate true melting points from decomposition events. Contradictory data in catalogs (e.g., mp 33–39°C vs. 37–40°C) often reflect solvent residues or impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.